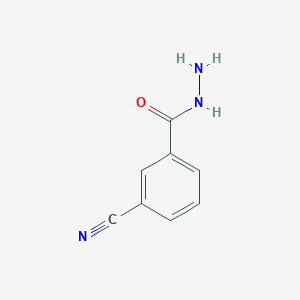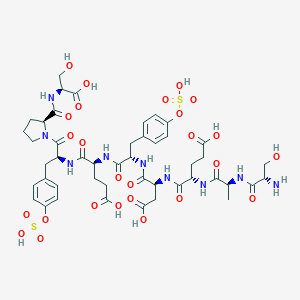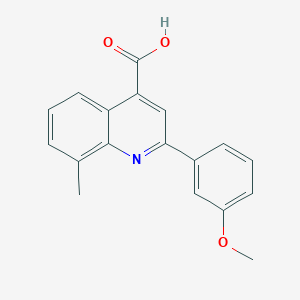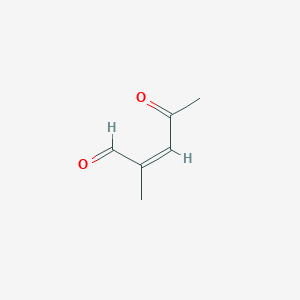
Bistriazolium-triazolepentachlororuthenate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has gained significant attention in the field of scientific research. It is a coordination complex that contains ruthenium, a transition metal, and triazole, a five-membered heterocyclic compound. This compound has shown promising results in various areas of research, including cancer treatment, catalysis, electrochemistry, and materials science.
Wirkmechanismus
The mechanism of action of bistriazolium-triazolepentachlororuthenate(III) is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells. It is believed that the triazole ligand in the compound plays a crucial role in its cytotoxicity towards cancer cells.
Biochemical and Physiological Effects
Bistriazolium-triazolepentachlororuthenate(III) has been shown to have both biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by disrupting their DNA replication process. However, the compound has also been shown to have toxic effects on healthy cells, which limits its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Bistriazolium-triazolepentachlororuthenate(III) has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various areas of research, making it a potential candidate for the development of new drugs and materials. However, its limitations include its toxic effects on healthy cells, which limit its potential use in cancer treatment.
Zukünftige Richtungen
There are several future directions for the research on bistriazolium-triazolepentachlororuthenate(III). One potential area of research is the development of new anticancer drugs based on this compound. Researchers could explore the use of different ligands to modify the compound's cytotoxicity towards cancer cells while reducing its toxic effects on healthy cells. Additionally, the compound's electrochemical properties could be further studied for the development of energy storage devices. Finally, researchers could explore the use of bistriazolium-triazolepentachlororuthenate(III) as a catalyst in other chemical reactions.
Conclusion
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has shown promising results in various areas of scientific research. Its cytotoxicity towards cancer cells and electrochemical properties make it a potential candidate for the development of new drugs and materials. However, its toxic effects on healthy cells limit its potential use in cancer treatment. Further research is needed to explore the compound's potential in various areas of scientific research.
Synthesemethoden
The synthesis of bistriazolium-triazolepentachlororuthenate(III) involves the reaction of ruthenium trichloride with 4-(1H-1,2,3-triazol-4-yl)pyridine and sodium azide in the presence of water and ethanol. The reaction proceeds through the formation of a ruthenium(II) intermediate, which is then oxidized to ruthenium(III) with chlorine gas. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Bistriazolium-triazolepentachlororuthenate(III) has been extensively studied for its potential applications in various areas of scientific research. In the field of cancer treatment, this compound has shown remarkable cytotoxicity towards cancer cells, making it a promising candidate for the development of new anticancer drugs. It has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Additionally, bistriazolium-triazolepentachlororuthenate(III) has been studied for its electrochemical properties, which make it a potential candidate for the development of energy storage devices.
Eigenschaften
CAS-Nummer |
110670-30-9 |
|---|---|
Produktname |
Bistriazolium-triazolepentachlororuthenate(III) |
Molekularformel |
C6H11Cl5N9Ru |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
hydron;ruthenium(3+);1H-1,2,4-triazole;pentachloride |
InChI |
InChI=1S/3C2H3N3.5ClH.Ru/c3*1-3-2-5-4-1;;;;;;/h3*1-2H,(H,3,4,5);5*1H;/q;;;;;;;;+3/p-3 |
InChI-Schlüssel |
HRGJEKWUVUTGPP-UHFFFAOYSA-K |
SMILES |
[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
(TrH)2(RuTrCl5) bistriazolium-triazolepentachlororuthenate(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



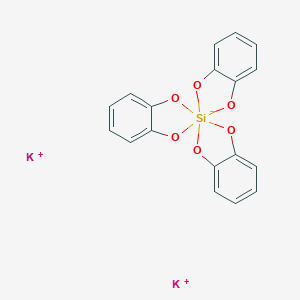


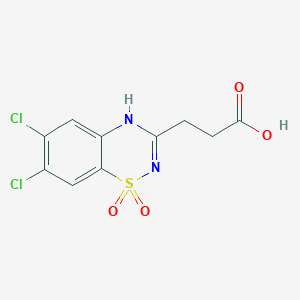


![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)


